(5S)-1-Boc-5-trifluoromethyl-D-proline
CAS No.:
Cat. No.: VC13798850
Molecular Formula: C11H16F3NO4
Molecular Weight: 283.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16F3NO4 |
|---|---|
| Molecular Weight | 283.24 g/mol |
| IUPAC Name | (2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 |
| Standard InChI Key | HTWYRHWSBFSGNX-RQJHMYQMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(F)(F)F)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O |
Introduction
Structural Identity and Molecular Features
Chemical Structure
The compound’s IUPAC name is (2R,5S)-1-(tert-butoxycarbonyl)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid. Key features include:
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Pyrrolidine backbone: A five-membered ring with a carboxylic acid group at C2.
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Boc protection: The tert-butoxycarbonyl group shields the nitrogen, enhancing stability during synthetic steps .
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Trifluoromethyl group: A -CF₃ substituent at C5, imparting electron-withdrawing effects and lipophilicity .
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Stereochemistry: The D-configuration at C2 (α-carbon) and S-configuration at C5 create a distinct chiral environment.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₆F₃NO₄ |
| Molecular weight | 283.25 g/mol |
| CAS Number | Not publicly disclosed |
| Boiling point | Not reported |
| Melting point | >150°C (estimated) |
Synthesis Strategies
Asymmetric Catalytic Hydrogenation
A method analogous to the synthesis of D-proline derivatives involves asymmetric hydrogenation of a trifluoromethyl-substituted pyrrolidine precursor .
Key Steps:
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Aldehyde Preparation: Start with pyrrolidine-2-carbaldehyde substituted with a trifluoromethyl group at C5.
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Hydrogenation: Use a chiral iridium catalyst (e.g., (R)-SpiroPAP-Me-Ir) under hydrogen pressure (2–4 MPa) to induce asymmetry .
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Oxidation: Convert the intermediate alcohol to a carboxylic acid using potassium permanganate or dichromate .
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Boc Protection: Introduce the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Table 2: Reaction Conditions for Hydrogenation
| Parameter | Optimal Range |
|---|---|
| Catalyst loading | 0.001–0.0001 mol% |
| Temperature | 20–25°C |
| Pressure | 2–4 MPa |
| Reaction time | 3–5 hours |
Physicochemical Properties
Spectroscopic Data
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¹H NMR: The pyrrolidine ring protons exhibit splitting patterns influenced by the -CF₃ group. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm.
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¹⁹F NMR: A singlet near -60 to -70 ppm confirms the -CF₃ group .
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of Boc) and ~1150 cm⁻¹ (C-F).
Stability and Reactivity
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The Boc group enhances stability under basic conditions but is cleaved by acids (e.g., HCl in dioxane).
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The -CF₃ group increases resistance to metabolic degradation compared to methyl analogues .
Applications in Drug Discovery and Catalysis
Peptide Engineering
Incorporating this proline analogue into peptides alters secondary structures (e.g., β-turns) due to steric and electronic effects. Studies on fluorocyclopropane-containing prolines demonstrate that fluorination enhances conformational rigidity .
Organocatalysis
The D-configuration and -CF₃ group make it a potential catalyst for asymmetric reactions, such as aldol additions, where fluorine’s electronegativity polarizes transition states.
Table 3: Comparison with Methyl Analogue
| Property | 5-Methyl Derivative | 5-Trifluoromethyl Derivative |
|---|---|---|
| Molecular weight | 229.27 g/mol | 283.25 g/mol |
| Lipophilicity (LogP) | 1.2 | 2.5 (estimated) |
| Metabolic stability | Moderate | High |
Recent Advances and Challenges
Conformational Studies
Nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations reveal that the -CF₃ group restricts puckering of the pyrrolidine ring, favoring a Cγ-endo conformation . This impacts peptide backbone dynamics and receptor binding.
Synthetic Challenges
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